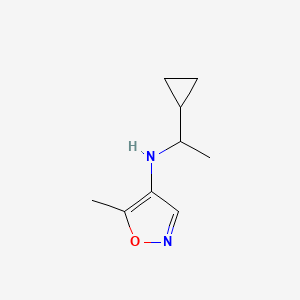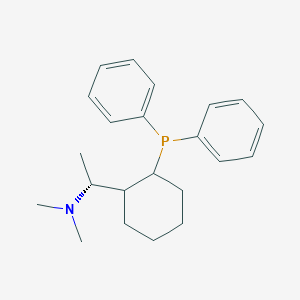
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine is a complex organic compound that features a phosphine group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.
Attachment of the Diphenylphosphino Group: This step involves the reaction of cyclohexyl derivatives with diphenylphosphine under controlled conditions, often using a catalyst.
Formation of the Ethanamine Moiety: The ethanamine group is introduced through alkylation reactions, where dimethylamine is reacted with an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the cyclohexyl ring or the ethanamine moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Reduced Cyclohexyl Derivatives: Resulting from reduction reactions.
Substituted Phosphine Compounds: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphine group can coordinate with metal centers, influencing catalytic activity, while the ethanamine moiety can interact with biological targets, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Cyclohexylamine: A simpler amine with applications in organic synthesis.
Dimethylphosphine: Another phosphine compound with different reactivity.
Uniqueness
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine is unique due to its combination of a phosphine group with a cyclohexyl ring and an ethanamine moiety, providing distinct chemical and physical properties that are not found in simpler analogs.
Eigenschaften
Molekularformel |
C22H30NP |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
(1R)-1-(2-diphenylphosphanylcyclohexyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H30NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18,21-22H,10-11,16-17H2,1-3H3/t18-,21?,22?/m1/s1 |
InChI-Schlüssel |
ADZBXEBMMOYFFB-OSFYOIPJSA-N |
Isomerische SMILES |
C[C@H](C1CCCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Kanonische SMILES |
CC(C1CCCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)





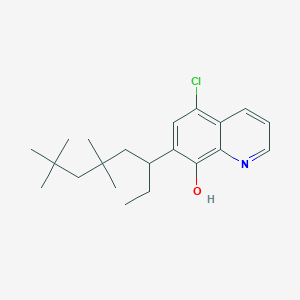

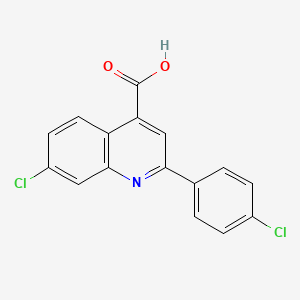
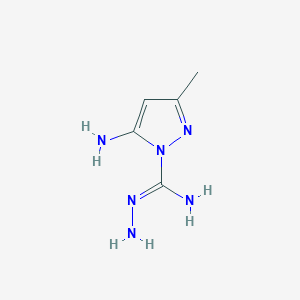
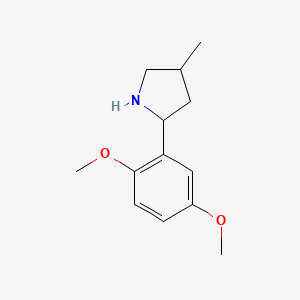
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)
